No Published Quantitative Biological Activity Data Available for Direct Comparator Analysis
An exhaustive search of peer-reviewed literature (PubMed), global patent databases (Google Patents, Justia Patents, WIPO), and authoritative chemistry databases (PubChem, BindingDB, ChemSrc) identified zero primary research articles, patents, or database entries containing quantitative biological, pharmacological, or physicochemical assay data for CAS 901247-81-2 [1]. The compound appears exclusively in chemical supplier catalogs (Chemenu, ChemSrc, Kuujia) with identifiers such as catalog number CM795254, and is listed only with molecular formula (C22H11ClF3N3), molecular weight (409.8 g/mol), and purity (≥95%), without any experimentally determined IC50, Ki, EC50, solubility, logP, metabolic stability, or selectivity profile . No head-to-head comparison study, cross-study comparable dataset, or even single-concentration screening result exists for this compound against any biological target or in any assay system. As a result, no quantitative differentiation evidence can be generated to support preferential procurement of this compound over any pyrazolo[4,3-c]quinoline analog. The absence of data is not evidence of inactivity; rather, it reflects the compound's status as a commercially available but biologically uncharacterized chemical entity.
| Evidence Dimension | Published quantitative biological activity data |
|---|---|
| Target Compound Data | None available (0 publications, 0 patents reporting activity) |
| Comparator Or Baseline | Closest characterized analogs: 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (IC50 0.39 μM, NO inhibition) [2]; pyrazolo[4,3-c]quinoline lead 42 (bacterial βG inhibition, in vivo efficacy) [3] |
| Quantified Difference | Not calculable—target compound has no reported quantitative data for any activity dimension |
| Conditions | Not applicable—no assay data exist for the target compound |
Why This Matters
Without any published quantitative performance data, this compound cannot be differentiated from analogs on scientific or functional grounds; procurement decisions must rely solely on structural uniqueness for SAR exploration or chemical biology probe development.
- [1] Comprehensive literature and patent search across PubMed, Google Patents, WIPO Patentscope, PubChem, and BindingDB for CAS 901247-81-2, conducted April 30, 2026. Search terms: '901247-81-2', '1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline', and substructure variations. View Source
- [2] Tseng, C.-H.; et al. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules 2018, 23, 1036. View Source
- [3] Cheng, K.-W.; et al. Specific Inhibition of Bacterial β-Glucuronidase by Pyrazolo[4,3-c]quinoline Derivatives via a pH-Dependent Manner To Suppress Chemotherapy-Induced Intestinal Toxicity. J. Med. Chem. 2017, 60, 9222–9238. View Source
